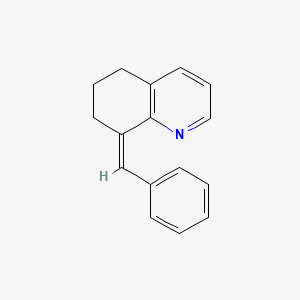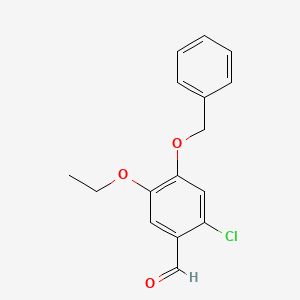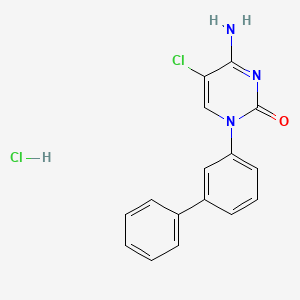![molecular formula C24H22N4O4S B2919618 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 397289-66-6](/img/structure/B2919618.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is known for its unique properties, which make it an ideal candidate for use in different scientific studies.
科学的研究の応用
Synthesis of Imidazoles
Imidazoles are crucial components in a variety of functional molecules used in everyday applications. The compound can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are integral to the development of pharmaceuticals, agrochemicals, and organic materials .
Anticancer Activity
The benzimidazole moiety of the compound has been linked to tumor inhibitory activity. It can be used to design therapeutic active Pd(II) complexes that exhibit significant antiproliferative potency against various carcinoma cell lines, such as MCF7 and A549. These complexes can induce apoptosis and have potential as anticancer drugs .
Angiogenesis Inhibition
The compound’s derivatives can inhibit angiogenesis, which is the formation of new blood vessels. This property is particularly useful in cancer treatment, as it can prevent tumors from obtaining the blood supply needed for their growth .
DNA Interaction
Research suggests that the compound can bind to DNA, affecting its structure and function. This interaction can lead to the induction of apoptosis in cancer cells, making it a valuable tool for cancer therapy .
Apoptosis Induction
The compound has been shown to promote apoptosis, a programmed cell death process, which is a desirable effect in cancer treatment. By inducing apoptosis, the compound can effectively reduce the proliferation of cancer cells .
Drug Development
Due to its structural characteristics and biological activity, the compound serves as a promising candidate for the development of new drugs. Its ability to interact with various biological targets makes it a versatile molecule for pharmaceutical research .
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c29-24(18-7-11-20(12-8-18)33(30,31)28-13-15-32-16-14-28)25-19-9-5-17(6-10-19)23-26-21-3-1-2-4-22(21)27-23/h1-12H,13-16H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGONSOPQHZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

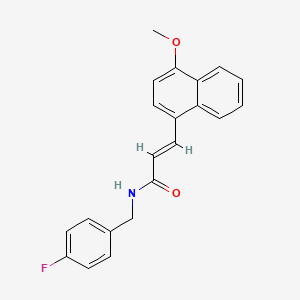
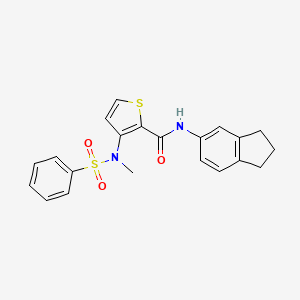
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)
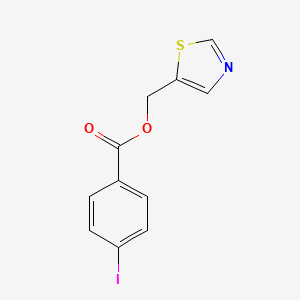
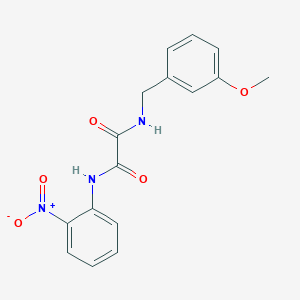
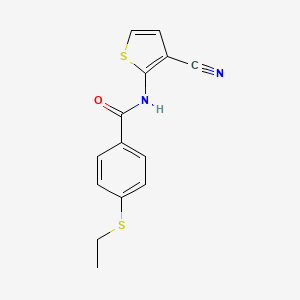
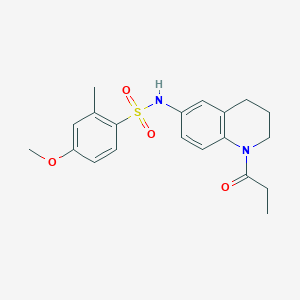
![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)
![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)
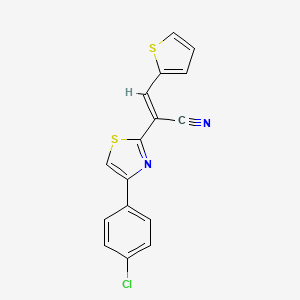
![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)
